Pterosin A

Übersicht

Beschreibung

Pterosin A is a small-molecular-weight natural product that is abundant in ferns . It has been identified as a novel activator of adenosine monophosphate-activated protein kinase, which is crucial for regulating blood glucose homeostasis . It has been studied for its potential therapeutic effects on diabetes .

Synthesis Analysis

Pterosins, including this compound, are diverse and can be widely functionalized to tune their properties . Three novel compounds were isolated for the first time from four fern species along with 27 known compounds .Molecular Structure Analysis

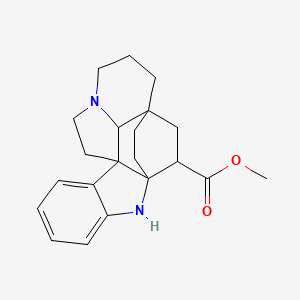

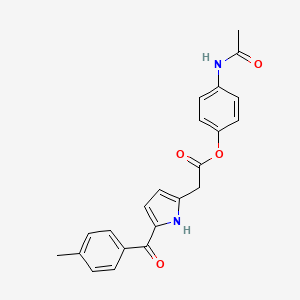

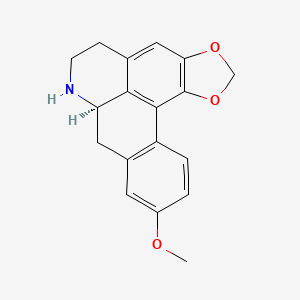

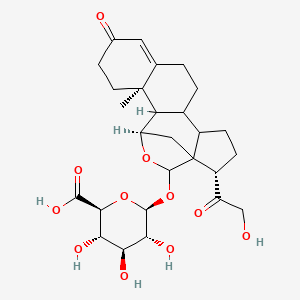

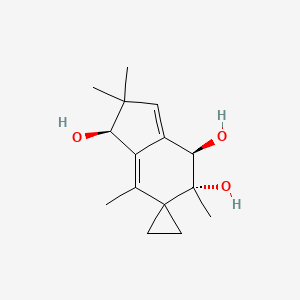

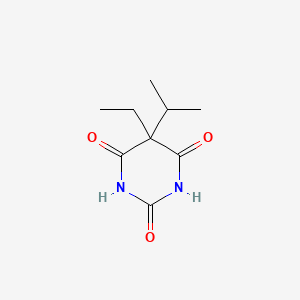

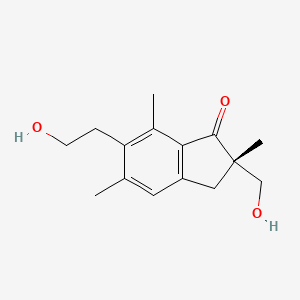

The molecular formula of this compound is C15H20O3 . It is a part of the pterosin compounds which are found in various species of ferns .Physical And Chemical Properties Analysis

The molecular weight of this compound is 248.32 . More specific physical and chemical properties are not clearly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Antidiabetic Effects

Pterosin A shows promise as a potential therapeutic option for diabetes. It has demonstrated effectiveness in improving hyperglycemia and glucose intolerance in various diabetic mouse models without adverse effects. Its mechanism involves reversing increased serum insulin and insulin resistance, enhancing glucose uptake, and positively influencing several molecular pathways related to diabetes (Hsu et al., 2013).

Blood Glucose Homeostasis

This compound is identified as a novel activator of adenosine monophosphate-activated protein kinase, crucial for regulating blood glucose homeostasis. This compound from ferns like Ceratopteris thalictroides and Hypolepis punctata has shown protective effects on β-cells, essential for diabetes management (Chen et al., 2015).

Metabolism in Rats

The metabolism of (2S)-Pterosin A in rats following oral dosage has been studied, revealing various primary metabolic reactions. These include oxidation and hydroxylation processes, lactonization, and glucuronide conjugation, leading to numerous metabolites (Chen, 2014).

Alzheimer’s Disease Therapy

This compound derivatives inhibit enzymes involved in Alzheimer’s disease pathogenesis, suggesting potential as therapeutic compounds. These derivatives, including Pterosin B, show strong blood-brain barrier permeability, a critical factor for Alzheimer's disease therapeutics (Jannat et al., 2019).

Smooth Muscle Relaxant Activity

This compound and related compounds have been studied for their smooth muscle relaxation activity. Pterosin Z, a related compound, has shown significant activity in this regard, suggesting potential therapeutic applications in conditions requiring smooth muscle relaxation (Sheridan et al., 1999).

Cytotoxic Activities

This compound and its derivatives demonstrate cytotoxic activities against various cancer cell lines. For instance, pterosin sesquiterpenoids from Pteris cretica exhibit cytotoxic effects, contributing to the exploration of natural compounds for cancer therapy (Uddin et al., 2011).

Osteoarthritis Treatment

Pterosin B, related to this compound, has been identified as a potential treatment for osteoarthritis. It inhibits Sik3, a regulator of articular cartilage homeostasis, and prevents chondrocyte hypertrophy, protecting against cartilage degradation in osteoarthritis (Yahara et al., 2016).

Wirkmechanismus

Pterosin A has been found to have significant effects on various aspects of diabetes management. It improves hyperglycemia and glucose intolerance, reverses increased serum insulin and insulin resistance, and enhances glucose uptake . It also affects the translocation of GLUT-4 in muscles and the expression of phosphoenolpyruvate carboxyl kinase (PEPCK) in the liver .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,16-17H,4-5,7-8H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZJLPDYMKPKGC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@](C2)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957329 | |

| Record name | 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35910-16-8 | |

| Record name | (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35910-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterosin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035910168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.